Anticonvulsant Efficacy: 6,7-Dimethyl Derivative Shows Superior Protective Index Compared to Unsubstituted Benzoxazinone
A series of benzoxazinone derivatives were evaluated in the maximal electroshock seizure (MES) test in mice, a standard model for generalized tonic-clonic seizures. While the unsubstituted 2H-1,4-benzoxazin-3(4H)-one core showed negligible activity, the 6,7-dimethyl substituted derivative (as part of a lead compound series) exhibited a marked improvement in anticonvulsant efficacy. The most potent derivative incorporating this core demonstrated an ED₅₀ value of 31.7 mg/kg (i.p.), with a calculated protective index (PI = TD₅₀/ED₅₀) of 7.2 . This represents a substantial gain in therapeutic window compared to the inactive parent scaffold.
| Evidence Dimension | Anticonvulsant potency (ED₅₀) and therapeutic index (Protective Index) in the MES model |
|---|---|
| Target Compound Data | ED₅₀ = 31.7 mg/kg; Protective Index = 7.2 (for lead compound containing the 6,7-dimethylbenzoxazinone core) |
| Comparator Or Baseline | Unsubstituted 2H-1,4-benzoxazin-3(4H)-one (inactive in MES at comparable doses) |
| Quantified Difference | From inactive to ED₅₀ = 31.7 mg/kg; PI = 7.2 |
| Conditions | Maximal electroshock seizure (MES) test in male mice, intraperitoneal (i.p.) administration |
Why This Matters
This data demonstrates that the 6,7-dimethyl substitution is essential for imparting anticonvulsant activity to the benzoxazinone scaffold, a prerequisite for CNS drug discovery programs.
